N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the formation of the thienopyrimidine core followed by the introduction of the phenyl and dimethylphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethylphenylamine with a thienopyrimidine precursor in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to bind to active sites, thereby modulating the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrrolo[2,3-d]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine stands out due to its unique thienopyrimidine core, which imparts distinct biological activities.
Properties
Molecular Formula |
C20H17N3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H17N3S/c1-13-8-9-16(10-14(13)2)23-19-18-17(15-6-4-3-5-7-15)11-24-20(18)22-12-21-19/h3-12H,1-2H3,(H,21,22,23) |
InChI Key |
BHSKRCFQHODEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)C |
Origin of Product |
United States |
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